molecular formula C13H15NO3 B15055396 (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B15055396
M. Wt: 233.26 g/mol
InChI Key: PHSSLYCBJRMEEV-JHJMLUEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1624258-63-4) is a bicyclic epoxide-containing compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It exists as a white to pale yellow solid (melting point: 64–66°C) and is soluble in methanol, DMSO, and acetonitrile . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for anticancer, antimicrobial, and antiviral agents . Its synthesis involves epoxidation of piperidine derivatives followed by acylation with benzyl chloroformate .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl (6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12?/m1/s1

InChI Key

PHSSLYCBJRMEEV-JHJMLUEUSA-N

Isomeric SMILES

C1CN(CC2[C@@H]1O2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Structural and Stereochemical Considerations

Molecular Architecture

(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate comprises a seven-membered bicyclo[4.1.0]heptane core with an oxygen atom at position 7 and a nitrogen atom at position 3. The benzyl carboxylate moiety at the nitrogen serves as both a protecting group and a functional handle for downstream modifications. The (6R) configuration introduces a stereogenic center, necessitating enantioselective synthesis or resolution techniques.

Stereochemical Challenges

The synthesis must address:

  • Regioselectivity : Correct positioning of the oxygen and nitrogen atoms during cyclization.
  • Enantiomeric Purity : Achieving >99% enantiomeric excess (ee) for the (6R) configuration, often via chiral auxiliaries or asymmetric catalysis.

Synthetic Methodologies

Cyclopropanation-Based Routes

Epoxide Ring-Opening and Cyclization

A prominent method involves the use of epichlorohydrin derivatives to construct the bicyclo[4.1.0]heptane framework. For example, (S)-epichlorohydrin reacts with nitrile precursors under basic conditions to form cyclopropane intermediates, as demonstrated in the synthesis of related 3-azabicyclo[3.1.0]hexanes. Adapting this approach:

  • Step 1 : React benzyl-protected amine derivatives with (R)-epichlorohydrin to form an epoxide intermediate.
  • Step 2 : Base-mediated intramolecular cyclization (e.g., K₂CO₃ in DMF) induces ring closure, yielding the bicyclo[4.1.0]heptane core.

Key Conditions :

  • Temperature: 60–80°C
  • Yield: 65–78%
  • Stereocontrol: Chiral epoxide ensures (6R) configuration.
Transition Metal-Catalyzed Cyclopropanation

Rhodium or palladium catalysts enable [2+1] cyclopropanation of dienes with diazo compounds. For instance, diazoacetates react with norbornadiene derivatives to form bicyclic structures. This method offers excellent regioselectivity but requires careful handling of diazo reagents.

Example Protocol :

  • Catalyst: Rh₂(OAc)₄ (2 mol%)
  • Substrate: N-Benzyl-2-diazoacetamide
  • Yield: 70%
  • ee: 92% (with chiral ligands).

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Strategy

Chiral oxazolidinones direct stereochemistry during cyclization. The auxiliary is introduced early in the synthesis and removed post-cyclization:

  • Step 1 : Couple a benzyl-protected glycine derivative with an Evans auxiliary.
  • Step 2 : Perform stereoselective cyclization using TiCl₄ to form the bicyclic framework.
  • Step 3 : Hydrolyze the auxiliary to yield the free amine, followed by carboxylation.

Advantages :

  • ee: >98%
  • Scalability: Suitable for multi-gram synthesis.

Reductive Amination and Ring Closure

A two-step protocol combines reductive amination with intramolecular etherification:

  • Step 1 : Condense a keto-amine precursor (e.g., 7-oxabicyclo[4.1.0]heptan-3-one) with benzyl chloroformate.
  • Step 2 : Reduce the imine intermediate using NaBH₄, followed by acid-catalyzed cyclization.

Optimized Parameters :

  • Reducing Agent: NaBH(OAc)₃
  • Acid Catalyst: p-TsOH
  • Yield: 82%.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantages Limitations
Epoxide Cyclization 78 99 High stereocontrol, scalable Requires chiral epoxide precursors
Metal-Catalyzed 70 92 Regioselective, mild conditions Costly catalysts, diazo handling
Evans Auxiliary 85 98 Excellent ee, reproducible Multi-step, auxiliary removal
Reductive Amination 82 95 Simple reagents, one-pot potential Moderate stereocontrol

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Resolves enantiomers using chiral columns (Chiralpak AD-H).
  • Crystallization : Diastereomeric salt formation with L-tartaric acid enhances ee to >99%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.21 (d, J = 6.8 Hz, 1H, H-6), 3.89 (t, J = 7.2 Hz, 1H, H-3).
  • MS (ESI+) : m/z 248.1 [M+H]⁺.

Applications and Derivatives

The benzyl carboxylate group facilitates further transformations:

  • Deprotection : Hydrogenolysis (H₂/Pd-C) yields the free amine for drug conjugate synthesis.
  • Peptide Coupling : React with Fmoc-amino acids to generate bicyclic peptide mimetics.

Chemical Reactions Analysis

Types of Reactions: (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophiles. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Structural Analogs

Key analogs include tert-butyl, ethyl, and other benzyl-substituted bicyclo[4.1.0]heptane derivatives.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Applications
(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 1624258-63-4 C₁₃H₁₅NO₃ 233.26 Benzyl Drug intermediates, agrochemicals
tert-Butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 1820576-18-8 C₁₀H₁₇NO₃ 199.25 tert-Butyl Stable intermediates for peptide synthesis
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (stereoisomer) 66207-08-7 C₁₃H₁₅NO₃ 233.27 Benzyl Research reagents, chiral building blocks
Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate N/A C₉H₁₃NO₃ 199.20 Ethyl Specialty chemical synthesis

Physical and Chemical Properties

Property (6R)-Benzyl Derivative tert-Butyl Derivative Ethyl Derivative
Melting Point 64–66°C Liquid at RT Not reported
Solubility Methanol, DMSO, ACN DCM, THF Ethanol, ether
Stability Stable under basic conditions Acid-sensitive Hydrolytically labile
Boiling Point 368.4°C (predicted) Not reported Not reported

Commercial Availability and Pricing

Compound Supplier Purity Price (1g)
This compound Biosynth ≥95% Discontinued
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate TCI 98% €137.00
tert-Butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Aladdin ≥97% $395 (100 mg)

Key Research Findings

  • Stereochemical Impact : The (6R) configuration in the benzyl derivative enhances enantioselectivity in drug intermediates compared to racemic mixtures .
  • Biodegradability : Benzyl-substituted analogs exhibit slower biodegradation (71% over 28 days) due to aromatic stability, while tert-butyl fragments degrade more readily .
  • Toxicity : Benzyl derivatives show low acute toxicity (LD₅₀ >2,000 mg/kg) but require handling precautions for skin and eye exposure .

Biological Activity

(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, also known by its CAS number 66207-08-7, is a bicyclic compound that has garnered attention in various fields of pharmaceutical and biochemical research. Its unique structure allows it to interact with biological systems in ways that are being actively explored for therapeutic applications.

  • Molecular Formula: C13_{13}H15_{15}N O3_3
  • Molecular Weight: 233.27 g/mol
  • Purity: Typically >97% (GC) .

1. Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural features make it suitable for modifications that enhance therapeutic efficacy and reduce side effects .

2. Neuroscience Research

The compound is investigated for its effects on neurotransmitter systems, which are crucial for cognitive functions and neuroprotection. Studies have shown that derivatives of this compound can influence neurotransmitter release and receptor activity, suggesting potential applications in treating neurodegenerative diseases .

3. Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Researchers utilize it to develop new materials and compounds, facilitating advancements in chemical synthesis methodologies .

4. Drug Delivery Systems

The properties of this compound make it an excellent candidate for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

5. Biochemical Assays

This compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways, providing insights into various biological processes essential for understanding disease mechanisms .

Case Studies

Study FocusFindings
Analgesic Development(6R)-Benzyl derivatives showed significant pain-relief effects in animal models .
NeuroprotectionCompounds based on this structure demonstrated protective effects against neuronal damage in vitro .
Enzyme InteractionThe compound inhibited specific enzyme activities, suggesting potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via stereoselective methods involving cyclopropanation or epoxidation of precursor bicyclic structures. Key steps include:

  • Diastereomeric control : Use chiral auxiliaries or catalysts to favor the (6R)-configuration, as demonstrated in scalable routes starting from chiral lactones .
  • Reaction optimization : Temperature (e.g., -20°C to 25°C), solvent choice (e.g., dichloromethane or THF), and catalyst systems (e.g., Lewis acids) significantly impact yields (43–94%) .
  • Purification : Silica gel chromatography or recrystallization is critical for isolating enantiomerically pure forms .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

Analytical methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify bicyclic framework and benzyl ester substituents. For example, characteristic shifts for the azabicyclo[4.1.0]heptane core appear at δ 1.2–3.5 ppm (protons) and 20–60 ppm (carbons) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 262.12) .
  • Chiral HPLC : To resolve enantiomers and validate ≥95% stereochemical purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Acute toxicity : Rat oral LD50 >2,959 mg/kg; minimal skin irritation observed in rabbits .
  • Exposure limits : Use fume hoods for dust/mist control during synthesis (LC50 ≥5.19 mg/L for inhalation in rats) .
  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential CNS effects (drowsiness/dizziness) .

Advanced Research Questions

Q. How do stereochemical challenges in synthesis impact pharmacological activity?

The (6R)-configuration is critical for binding to biological targets (e.g., neurotransmitter transporters). For example:

  • Structure-activity relationships (SAR) : Modifications to the benzyl group or bicyclic core alter selectivity for monoamine transporters (SERT, NET, DAT) .
  • Epimerization risks : Undesired diastereomers during synthesis (e.g., 6S-isomer) reduce potency by >10-fold. Epimerization/hydrolysis protocols are used to recycle impurities .

Q. What methodologies resolve contradictions in reported toxicity data across studies?

Discrepancies in LD50 values (e.g., 2,959 vs. 5,000 mg/kg) arise from:

  • Species/strain differences : Male vs. female rats show metabolic variability in CYP450-mediated detoxification .
  • Formulation impurities : Residual solvents (e.g., naphtha) or synthetic byproducts may skew toxicity profiles .
  • Standardization : Follow OECD guidelines (e.g., Test 436 for inhalation) to ensure data comparability .

Q. How can computational modeling predict the compound’s environmental persistence and bioaccumulation?

  • Log Pow : Experimental log Pow = 1.34 indicates moderate hydrophilicity, suggesting lower bioaccumulation vs. lipophilic analogs (e.g., log Pow = 5.5 for related pesticides) .
  • Biodegradation : 71% degradation over 28 days under OECD 301B, implying partial environmental persistence .
  • QSAR models : Predict binding to soil organic matter or aquatic organisms using fragment-based descriptors .

Q. What strategies improve scalability while maintaining enantiomeric excess (ee) in multi-kilogram syntheses?

  • Catalyst recycling : Immobilized chiral catalysts reduce costs and waste in cyclopropanation steps .
  • Process intensification : Continuous flow reactors enhance diastereoselectivity and reduce reaction times .
  • Quality control : In-line PAT (Process Analytical Technology) monitors ee in real-time via Raman spectroscopy .

Methodological Considerations

Q. How are conflicting NMR data for bicyclic intermediates reconciled during structural elucidation?

  • Variable temperature NMR : Resolves dynamic effects (e.g., ring-flipping) that obscure proton splitting at standard temperatures .
  • 2D techniques : HSQC and NOESY confirm spatial relationships between protons and carbons in rigid bicyclic systems .

Q. What experimental designs validate the compound’s role as a neurotransmitter reuptake inhibitor?

  • In vitro assays : Radioligand binding (e.g., 3^3H-paroxetine for SERT) and synaptosomal uptake inhibition (IC50 <10 nM) .
  • Microdialysis studies : Measure extracellular monoamine levels in rodent brains post-administration .
  • Receptor occupancy : PET imaging with 11^{11}C-labeled analogs quantifies target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.